5-(1-Methoxyvinyl)-2-methylpyridine
Description
5-(1-Methoxyvinyl)-2-methylpyridine (CAS # 56057-93-3) is a pyridine derivative characterized by a methyl group at the 2-position and a methoxyvinyl substituent at the 5-position. Its molecular formula is C₉H₁₁N, with a molecular weight of 133.19 g/mol . Key physicochemical properties include:
- Log Kow (octanol-water partition coefficient): 2.8, indicating moderate hydrophobicity.
- Vapor pressure: 0.345 mm Hg at 20°C .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChI Key |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methoxyvinyl)-2-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with methoxyvinyl halides under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, allowing it to react with the methoxyvinyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve the desired product with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyvinyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(1-Methoxyvinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyvinyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following pyridine derivatives are structurally related to 5-(1-Methoxyvinyl)-2-methylpyridine, differing primarily in substituent groups:
Key Observations:
- Polarity Trends: The methoxyvinyl group in this compound reduces polarity compared to 2-methylpyridine, which has a higher polarity due to its unsubstituted aromatic ring .
- Electrochemical Reactivity: Bromoethyl and iodo substituents (e.g., in 5-(2-Bromoethyl)-2-methylpyridine) enhance electrophilic reactivity, making these compounds useful in cross-coupling reactions, whereas the methoxyvinyl group favors nucleophilic addition or cyclization .
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s methoxyvinyl group serves as a versatile handle for further functionalization, such as epoxidation or Diels-Alder reactions, which are less feasible in halogenated analogs like 3-iodo-2-methoxy-5-methylpyridine .
- Thermodynamic Stability: The compound’s vapor pressure (0.345 mm Hg) is lower than that of 2-methylpyridine, suggesting improved thermal stability for high-temperature applications .
Biological Activity
5-(1-Methoxyvinyl)-2-methylpyridine is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₃N
- CAS Number: [insert CAS number if available]
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may exhibit the following mechanisms:
- Ion Channel Modulation:
- Antimicrobial Activity:
- Antioxidant Properties:
Pharmacological Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Ion Channel Modulation | Selective inhibition of potassium currents | |
| Antioxidant | Reduction of oxidative stress |
Case Studies
-
Study on Antimicrobial Efficacy:
A study assessed the antimicrobial efficacy of this compound against various strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent . -
Ion Channel Interaction Study:
In vitro experiments demonstrated that the compound could inhibit specific potassium ion currents in cardiac cells, which may have implications for developing new therapeutic agents for cardiac arrhythmias . -
Antioxidant Activity Assessment:
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound exhibited a notable ability to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
